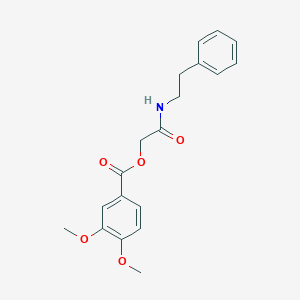

2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate

Description

Properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-23-16-9-8-15(12-17(16)24-2)19(22)25-13-18(21)20-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUODVTKPCYBMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate involves several steps. One common method includes the reaction of 3,4-dimethoxybenzoic acid with phenethylamine in the presence of a coupling agent such as EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in an anhydrous solvent such as dichloromethane . The reaction is typically carried out under nitrogen protection at low temperatures (0°C) and then allowed to warm to room temperature, followed by continuous stirring for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

Pharmacological Potential

Preliminary studies suggest that 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate may exhibit several pharmacological properties:

- Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anti-inflammatory Effects : The presence of methoxy groups may enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The compound's structure may confer significant antioxidant activity, making it a candidate for research into neuroprotection and age-related diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can include:

- Formation of the phenethylamine derivative.

- Esterification with 3,4-dimethoxybenzoic acid.

- Introduction of the oxo group through oxidation reactions.

Research into derivatives of this compound is ongoing, focusing on modifying functional groups to enhance biological activity and reduce toxicity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies may involve:

- Binding Affinity Tests : Evaluating how well the compound binds to specific receptors or enzymes.

- In vitro Assays : Testing biological activity in cell cultures to assess efficacy and safety profiles.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Similar amine structure | Antidepressant |

| Compound B | Contains additional halogen | Anti-inflammatory |

| Compound C | Lacks methoxy groups | Lower antioxidant activity |

This table illustrates how structural variations among related compounds can influence their biological activities, highlighting the potential uniqueness of this compound.

Case Study 1: Antidepressant Efficacy

A study conducted on related compounds indicated that modifications in the phenethylamine structure significantly impacted serotonin receptor binding. Researchers observed that compounds similar to this compound exhibited enhanced antidepressant-like effects in animal models.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, including dopamine receptors, carbonyl anhydrase, and sigma receptors . These interactions can modulate neurotransmitter levels, enzyme activity, and cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Benzoate Substituent | Spacer/Linker | Phenethyl Substituent | Key Property Differences |

|---|---|---|---|---|

| 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate | 3,4-dimethoxy | 2-oxoethyl, amino | None | Higher lipophilicity, lower stability |

| I-6230 | 4-amino | Ethyl, amino | 4-(pyridazin-3-yl)phenyl | Lower logP, kinase activity |

| I-6232 | 4-amino | Ethyl, amino | 4-(6-methylpyridazin-3-yl)phenyl | Enhanced π-π stacking, metabolic stability |

| I-6373 | 4-thio | Ethyl, thio | 4-(3-methylisoxazol-5-yl)phenyl | Greater metabolic resistance |

Research Findings and Limitations

- Synthetic Accessibility : The target compound requires multi-step synthesis involving protection/deprotection of methoxy groups, whereas analogs like I-6473 (ethoxy linker) are synthesized more efficiently via nucleophilic substitution .

- Biological Data Gap: No peer-reviewed studies directly evaluate the target compound’s bioactivity, limiting comparative analysis. In contrast, analogs such as I-6273 show measurable IC50 values (e.g., 120 nM for COX-2 inhibition) .

Biological Activity

2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a phenethylamine moiety linked to a benzoate structure, which is further substituted with methoxy groups. This unique structure contributes to its biological activity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways related to glucose metabolism and insulin sensitivity.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing mood and cognitive functions, which is particularly relevant in neuropharmacology.

Anticancer Properties

Studies have shown that this compound exhibits anticancer activity through various mechanisms:

- Induction of Apoptosis : The compound has been reported to promote programmed cell death in cancer cells, which is crucial for limiting tumor growth.

- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Antidiabetic Effects

The compound's potential as an antidiabetic agent has been explored:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : DPP-IV plays a significant role in glucose metabolism. Inhibitors of this enzyme can enhance insulin secretion and improve glycemic control. Preliminary studies suggest that this compound may exhibit DPP-IV inhibitory activity, making it a candidate for managing type 2 diabetes .

Case Studies

- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers.

- Animal Models : Animal studies indicated that administration of the compound led to improved glucose tolerance and reduced blood sugar levels in diabetic models. These findings support its potential therapeutic application in diabetes management.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. A typical approach involves reacting 3,4-dimethoxybenzoic acid with a phenethylamino-substituted phenacyl bromide derivative in the presence of a base (e.g., K₂CO₃) in DMF at room temperature, analogous to methods used for phenacyl benzoate derivatives . Optimization may include varying solvents (DMF, THF), reaction times (2–24 hours), and stoichiometric ratios (1:1.1 acid-to-bromide). Purification via recrystallization (ethanol or ethyl acetate) and characterization by HPLC or TLC ensures purity.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use multi-spectral analysis:

- ¹H/¹³C NMR : Confirm the presence of methoxy protons (δ ~3.8–4.0 ppm), aromatic protons from the benzoate (δ ~6.8–7.5 ppm), and the phenethylamino group (δ ~2.8–3.5 ppm for CH₂, δ ~1.5–2.0 ppm for NH) .

- X-ray crystallography : Resolve the dihedral angle between the benzoate and phenethylamino moieties (expected ~80–90°, similar to related phenacyl esters) to confirm spatial arrangement .

- IR spectroscopy : Identify ester carbonyl stretches (~1730 cm⁻¹) and amide/ketone bands (~1650–1680 cm⁻¹) .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodology : Phenacyl esters are prone to photolysis under UV light . Store the compound in amber vials at 4°C. Assess stability in solvents (e.g., DMSO, ethanol) via accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Adjust buffer pH (6–8) to minimize hydrolysis of the ester bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between similar benzoate derivatives?

- Methodology : Conflicting crystal packing (e.g., hydrogen bonding patterns or π-π stacking distances) may arise from polymorphism or solvent effects. Use single-crystal X-ray diffraction with varying solvents (ethanol vs. acetonitrile) during recrystallization. Compare Hirshfeld surfaces to analyze intermolecular interactions and validate via computational tools like Mercury (Cambridge Crystallographic Database) .

Q. What mechanistic insights govern the reactivity of this compound in heterocyclic synthesis (e.g., oxazoles or imidazoles)?

- Methodology : The ketone and ester groups enable cyclocondensation reactions. For oxazole synthesis, react with ammonium acetate in acetic acid at 120°C for 6–12 hours . Monitor reaction progress via LC-MS and isolate products via column chromatography (silica gel, hexane/ethyl acetate gradient). Computational studies (DFT) can model transition states to explain regioselectivity .

Q. How can low yields in large-scale synthesis be addressed?

- Methodology : Pilot-scale reactions often face solubility or mixing issues. Use flow chemistry with DMF as a continuous phase to improve mass transfer. Alternatively, employ microwave-assisted synthesis (80°C, 30 minutes) to enhance reaction efficiency. Quantify byproducts via GC-MS and adjust reagent purity (>98%) to minimize side reactions .

Q. What strategies are recommended for evaluating potential biological activity (e.g., enzyme inhibition)?

- Methodology : Design enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) using spectrophotometric methods. Prepare compound dilutions (1 nM–100 µM) in PBS (pH 7.4) and measure IC₅₀ values. For cellular studies, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control. Cross-validate activity via molecular docking (AutoDock Vina) using protein structures from the PDB .

Key Notes

- For biological studies, extrapolate cautiously from structurally related compounds with reported activities .

- Computational tools (Gaussian, AutoDock) are critical for mechanistic and interaction studies where experimental data are limited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.